molecular formula C16H12Br2O B1200478 Brl 19001 CAS No. 74886-36-5

Brl 19001

Katalognummer: B1200478
CAS-Nummer: 74886-36-5
Molekulargewicht: 380.07 g/mol
InChI-Schlüssel: QJYQCQMFUJPLLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Brl 19001, also known as Benzenemethanol, 4-bromo-alpha-(4-bromophenyl)-alpha-2-propynyl-, is a chemical compound with the molecular formula C16H12Br2O and a molecular weight of 380.07388 g/mol . This compound is characterized by its unique structure, which includes two bromine atoms and a propynyl group attached to a benzenemethanol core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Brl 19001 typically involves the reaction of 4-bromobenzyl bromide with phenylacetylene in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Brl 19001 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Brl 19001 has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of Brl 19001 involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its dual bromine atoms and propynyl group make it particularly versatile in various chemical reactions and applications .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Understanding its preparation methods, chemical reactions, and applications can pave the way for new discoveries and innovations.

Eigenschaften

CAS-Nummer

74886-36-5

Molekularformel

C16H12Br2O

Molekulargewicht

380.07 g/mol

IUPAC-Name

1,1-bis(4-bromophenyl)but-3-yn-1-ol

InChI

InChI=1S/C16H12Br2O/c1-2-11-16(19,12-3-7-14(17)8-4-12)13-5-9-15(18)10-6-13/h1,3-10,19H,11H2

InChI-Schlüssel

QJYQCQMFUJPLLF-UHFFFAOYSA-N

SMILES

C#CCC(C1=CC=C(C=C1)Br)(C2=CC=C(C=C2)Br)O

Kanonische SMILES

C#CCC(C1=CC=C(C=C1)Br)(C2=CC=C(C=C2)Br)O

Key on ui other cas no.

74886-36-5

Synonyme

BRL 19001
BRL-19001

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.